Cas no 924022-47-9 (1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidine-4-thiol)

1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a fluorinated heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core with a thiol functional group at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The presence of the 4-fluorophenyl substituent enhances its potential as a building block for bioactive molecules, particularly in kinase inhibitor development. The thiol group offers versatility for further derivatization, enabling the synthesis of sulfides, disulfides, or metal-coordinated complexes. Its well-defined heterocyclic framework contributes to stability and predictable reactivity, supporting applications in targeted drug design and biochemical studies. The compound's purity and structural specificity make it suitable for high-precision synthetic workflows.
1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidine-4-thiol structure
924022-47-9 structure
Product Name:1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidine-4-thiol
CAS No:924022-47-9
MF:C11H7FN4S
MW:246.263483285904
CID:3109287
PubChem ID:135600410
Update Time:2025-06-08

1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidine-4-thiol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
    • 1955554-42-3
    • 924022-47-9
    • 1-(4-fluorophenyl)-1H,2H,4H-pyrazolo[3,4-d]pyrimidine-4-thione
    • G38072
    • Z220564244
    • AKOS022220376
    • AKOS005176227
    • F2135-0129
    • STK640594
    • CS-0268332
    • EN300-25646
    • SDCCGSBI-0659623.P001
    • AB00983327-01
    • 1-(4-fluorophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione
    • 1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidine-4-thiol
    • Inchi: 1S/C11H7FN4S/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17)
    • InChI Key: CUQSGIOVKIRVCF-UHFFFAOYSA-N
    • SMILES: S=C1C2C=NN(C3C=CC(=CC=3)F)C=2NC=N1

Computed Properties

  • Exact Mass: 246.03754558Da
  • Monoisotopic Mass: 246.03754558Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 74.3Ų

1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidine-4-thiol Pricemore >>

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Additional information on 1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidine-4-thiol

Introduction to 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (CAS No. 924022-47-9)

The compound 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (CAS No. 924022-47-9) represents a significant advancement in the field of medicinal chemistry, particularly in the design and development of novel therapeutic agents. This heterocyclic compound belongs to the pyrazolo[3,4-d]pyrimidine scaffold, which has garnered considerable attention due to its diverse biological activities and structural versatility. The presence of a fluorophenyl group and a thiol moiety at the 4-position of the pyrimidine ring imparts unique chemical and pharmacological properties, making it a promising candidate for further exploration in drug discovery.

Recent research has highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as scaffolds for small-molecule inhibitors targeting various disease-related pathways. The fluorophenyl substituent, in particular, has been shown to enhance binding affinity and metabolic stability, while the thiol group serves as a versatile handle for further chemical modifications. These attributes have positioned this compound as a valuable building block for the synthesis of next-generation therapeutics.

In the context of contemporary pharmaceutical research, the 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has been investigated for its potential applications in oncology. Studies have demonstrated that derivatives of this compound exhibit inhibitory activity against kinases and other enzymes involved in cancer progression. The fluorine atom in the phenyl ring contributes to selective binding by modulating electronic properties, while the thiol group allows for covalent interactions with biological targets, enhancing drug efficacy.

Moreover, the structural motif of this compound has been explored in the development of antiviral and anti-inflammatory agents. The pyrazolo[3,4-d]pyrimidine core is known to interact with nucleic acid-binding proteins, making it a viable candidate for inhibiting viral replication. Additionally, modifications at the 4-thiol position have been shown to influence pharmacokinetic profiles, improving bioavailability and target specificity.

The synthesis of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves multi-step organic transformations that highlight its synthetic accessibility. The introduction of the fluorophenyl group is typically achieved through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, while the installation of the thiol moiety can be accomplished via halogen-metal exchange followed by thiolation. These synthetic strategies underscore the compound's feasibility for large-scale production and further derivatization.

From a computational chemistry perspective, molecular modeling studies have been conducted to elucidate the binding interactions of this compound with biological targets. The fluorophenyl group is predicted to engage in π-stacking interactions with aromatic residues in protein active sites, while the thiol group forms hydrogen bonds or disulfide bridges with polar or charged amino acids. These insights have guided rational drug design efforts aimed at optimizing potency and selectivity.

The pharmacological evaluation of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has revealed promising results in preclinical models. In vitro assays have demonstrated inhibitory effects on enzymes such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins, which are implicated in inflammatory and autoimmune diseases. Additionally, cellular studies have shown modulation of pathways associated with cell proliferation and survival.

Future directions in research may focus on exploring analogs of this compound that exhibit enhanced therapeutic profiles or reduced toxicities. Structural modifications such as varying substituents at different positions on the pyrazolo[3,4-d]pyrimidine ring could provide insights into optimizing pharmacological properties. Furthermore, investigation into prodrug formulations may improve delivery systems for clinical applications.

The significance of this compound extends beyond its immediate therapeutic applications; it serves as a platform for understanding structure-activity relationships within the pyrazolo[3,4-d]pyrimidine class. As research progresses, insights gained from studying derivatives like 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol will contribute to advancements in medicinal chemistry and drug development pipelines.

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